1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine
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Overview
Description
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a tert-butyl group attached to the pyridine ring, which is further connected to a methylmethanamine group
Preparation Methods
The synthesis of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-(tert-butyl)pyridine-3-carbaldehyde with N-methylmethanamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in piperidine derivatives .
Scientific Research Applications
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it may interact with cell membrane receptors, modulating signal transduction processes .
Comparison with Similar Compounds
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
2-(tert-Butyl)pyridine: Similar in structure but lacks the N-methylmethanamine group, resulting in different chemical reactivity and biological activity.
3-(tert-Butyl)pyridine: Another structural isomer with distinct properties due to the position of the tert-butyl group.
4-(tert-Butyl)pyridine: Exhibits different reactivity patterns and applications compared to the 5-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(5-tert-butylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-5-9(6-12-4)7-13-8-10/h5,7-8,12H,6H2,1-4H3 |
InChI Key |
SLVDWTGVEMCUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CNC |
Origin of Product |
United States |
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